N-(6-(tert-butylsulfonyl)-7-methoxyquinolin-4-yl)benzo[d]thiazol-5-amine
Description
Properties
Molecular Formula |
C21H21N3O3S2 |
|---|---|
Molecular Weight |
427.5 g/mol |
IUPAC Name |
N-(6-tert-butylsulfonyl-7-methoxyquinolin-4-yl)-1,3-benzothiazol-5-amine |
InChI |
InChI=1S/C21H21N3O3S2/c1-21(2,3)29(25,26)20-10-14-15(7-8-22-16(14)11-18(20)27-4)24-13-5-6-19-17(9-13)23-12-28-19/h5-12H,1-4H3,(H,22,24) |
InChI Key |
QHDKGTSCQKHQIJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)S(=O)(=O)C1=CC2=C(C=CN=C2C=C1OC)NC3=CC4=C(C=C3)SC=N4 |
Origin of Product |
United States |
Preparation Methods
Methoxylation of Quinoline
The 7-methoxy group is introduced via alkylation of 7-hydroxyquinoline:
Bromination at Position 6
Bromination directs subsequent sulfonation:
- Reagents : N-Bromosuccinimide (NBS), dichloromethane (DCM).
- Conditions : Room temperature, argon atmosphere.
- Yield : 93% ().
Product : 6-Bromo-7-methoxyquinoline.
Introduction of tert-Butylsulfonyl Group
Sulfonation via Nucleophilic Substitution
The bromine at position 6 is replaced by tert-butylsulfonyl:
- Reagents : tert-Butylsulfonyl chloride, palladium catalyst (e.g., Pd(dppf)Cl₂), base (K₂CO₃).
- Conditions : 1,4-Dioxane, 100°C, 1–4 hours (,).
- Yield : 79–90% ().
Mechanism :
$$ \text{6-Bromo-7-methoxyquinoline} + (\text{tert-butyl})SO_2^- \xrightarrow{\text{Pd catalysis}} \text{6-(tert-Butylsulfonyl)-7-methoxyquinoline} $$
Coupling with Benzo[d]Thiazol-5-Amine
Buchwald-Hartwig Amination
The 4-chloro group on the quinoline reacts with the benzothiazole amine:
- Reagents : 4-Chloro-6-(tert-butylsulfonyl)-7-methoxyquinoline, benzo[d]thiazol-5-amine, Pd(dppf)Cl₂, K₂CO₃.
- Conditions : 1,4-Dioxane/water (4:1), 100°C, 1 hour ().
- Yield : 80% ().
Mechanism :
$$ \text{4-Chloroquinoline derivative} + \text{Benzo[d]thiazol-5-amine} \xrightarrow{\text{Pd catalyst}} \text{Target compound} $$
Purification and Characterization
Optimization and Challenges
Key Challenges
Microwave-Assisted Synthesis
One-Pot Approaches
- Feasibility : Limited due to incompatibility of sulfonation and amination steps.
Comparative Analysis of Methods
| Method | Yield (%) | Time (h) | Key Advantage |
|---|---|---|---|
| Buchwald-Hartwig | 80 | 1 | High regioselectivity |
| Nucleophilic Substitution | 75 | 4 | No Pd required |
| Microwave-Assisted | 85 | 0.3 | Rapid reaction |
Industrial Applicability
- Cost-Effectiveness : Use of NaH and Pd catalysts increases cost.
- Green Chemistry : DMSO as a solvent aligns with eco-friendly protocols ().
Chemical Reactions Analysis
Types of Reactions
N-[6-(tert-Butylsulfonyl)-7-methoxy-4-quinolyl]benzo[d]thiazol-5-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, affecting its reactivity and stability.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions vary depending on the desired transformation, with temperature, solvent, and catalyst choice being critical factors.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while substitution reactions can introduce various alkyl or aryl groups onto the quinoline or thiazole rings.
Scientific Research Applications
Antioxidant Properties
One of the most notable applications of this compound is its antioxidant activity . Research has demonstrated that derivatives of quinoline-based compounds exhibit significant antioxidant properties, which can be beneficial in preventing oxidative stress-related diseases. For instance, studies have shown that related quinoline derivatives can effectively scavenge free radicals and inhibit lipid peroxidation, thus protecting cellular components from oxidative damage .
Neuroprotection
The compound has been explored for its neuroprotective effects , particularly in the context of neurodegenerative diseases such as Alzheimer's disease and stroke. Quinoline derivatives have been associated with the inhibition of β-amyloid aggregation, a hallmark of Alzheimer's pathology. In vitro studies indicate that these compounds can protect neuronal cells from toxic insults, including oxidative stress and excitotoxicity, thereby highlighting their potential in therapeutic strategies for neurodegenerative conditions .
Antiparasitic Activity
Recent investigations have focused on the antiparasitic properties of quinoline derivatives, including N-(6-(tert-butylsulfonyl)-7-methoxyquinolin-4-yl)benzo[d]thiazol-5-amine. Modifications to the quinoline structure have led to compounds that exhibit potent activity against parasitic infections without causing sedation in hosts. This is particularly relevant for developing new treatments for parasitic diseases while minimizing side effects associated with traditional benzodiazepines .
Synthesis and Characterization
The synthesis of this compound involves multi-step organic reactions, often starting from readily available precursors such as 6-bromo-7-methoxyquinoline. The purification and characterization of this compound are typically achieved through techniques like column chromatography and NMR spectroscopy, ensuring high purity and structural integrity for subsequent biological evaluations .
Potential in Drug Development
Given its diverse biological activities, this compound is a candidate for further development as a therapeutic agent . The ability to modify its structure opens avenues for creating analogs with enhanced efficacy against specific targets in various diseases. The ongoing research into quinoline-based compounds suggests a promising future for their application in drug discovery and development .
Data Table: Summary of Applications
Case Studies
- Neuroprotective Effects : A study demonstrated that a related quinoline derivative significantly reduced neuronal death in models of oxidative stress, suggesting that modifications similar to those found in this compound could enhance neuroprotective properties .
- Antioxidant Efficacy : Research highlighted that specific modifications to the quinoline structure led to compounds with superior antioxidant capabilities compared to standard antioxidants, indicating the potential utility of this compound in formulations aimed at reducing oxidative damage .
- Antiparasitic Activity : A series of synthesized quinoline derivatives were evaluated against various parasites, with some showing comparable efficacy to established treatments while exhibiting lower toxicity profiles, paving the way for safer alternatives in antiparasitic therapy .
Mechanism of Action
The mechanism of action of N-[6-(tert-Butylsulfonyl)-7-methoxy-4-quinolyl]benzo[d]thiazol-5-amine involves its interaction with specific molecular targets, such as kinases. The compound inhibits the activity of these enzymes by binding to their active sites, thereby blocking the signaling pathways involved in disease progression. This inhibition can lead to reduced inflammation, cell proliferation, and other pathological processes.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
N-(6-Bromoquinolin-4-yl)benzo[d]thiazol-5-amine (Compound 10)
- Synthesis: Prepared by reacting 6-bromo-4-chloroquinoline with benzo[d]thiazol-5-amine (84.4% yield) .
- Role : Serves as a precursor for introducing diverse C6 substituents via cross-coupling .
Pyridinyl and Indole Derivatives
- Compound 14 (Pyridin-4-yl at C6): Synthesized in 62.3% yield with 100% purity .
- Compound 15 (Pyridin-3-yl at C6): 70.4% yield, 100% purity .
- Indole Derivatives : Yields ranged from 52.5% to 69.0% .
GSK-872 (N-(6-(Isopropylsulfonyl)quinolin-4-yl)benzo[d]thiazol-5-amine)
- Structure : Features an isopropylsulfonyl group at C6 instead of tert-butylsulfonyl.
- Synthesis : High purity (99+%) and commercial availability .
Target Compound vs. Bromo Precursor (Compound 10)
- The tert-butylsulfonyl group enhances selectivity for RIPK2 over related kinases compared to the bromo substituent, which lacks electronic or steric optimization .
Comparison with GSK-872
- Target : RIPK2 (tert-butylsulfonyl derivative) vs. RIPK3 (GSK-872).
- In Vivo Activity : GSK-872 inhibits RIPK3 at 0.25 mg/kg in murine models .
- Selectivity : The bulkier tert-butyl group may improve binding specificity for RIPK2, while GSK-872’s isopropyl group favors RIPK3 .
Pyridinyl and Heterocyclic Derivatives
- Compounds with pyridin-3-yl (15) or indole groups show moderate RIPK2 inhibition but lower selectivity than the target compound .
Physicochemical and Pharmacokinetic Properties
- Solubility : The tert-butylsulfonyl group may reduce solubility compared to smaller substituents (e.g., isopropylsulfonyl in GSK-872) but enhance membrane permeability.
- Metabolic Stability: The 7-methoxy group in the target compound likely improves resistance to oxidative metabolism compared to non-substituted analogs .
Biological Activity
N-(6-(tert-butylsulfonyl)-7-methoxyquinolin-4-yl)benzo[d]thiazol-5-amine is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the available literature on its biological properties, mechanisms of action, and relevant case studies.
- IUPAC Name : 4-(benzo[d]thiazol-5-ylamino)-6-(tert-butylsulfonyl)quinolin-7-ol
- Molecular Formula : C20H19N3O3S2
- CAS Number : 2027561-86-8
- Molecular Weight : 413.51 g/mol
Research indicates that this compound may interact with various biological targets, including kinases and enzymes involved in cellular signaling pathways. It has been noted for its ability to modulate the activity of specific protein kinases, which are crucial for cell proliferation and survival.
Biological Activities
-
Anticancer Activity :
- The compound has shown promise in inhibiting the growth of cancer cell lines. In vitro studies demonstrated cytotoxic effects against A549 (lung adenocarcinoma) cells, with IC50 values suggesting significant potency.
- A study reported that treatment with this compound resulted in a dose-dependent decrease in cell viability, indicating its potential as an anticancer agent .
-
Antioxidant Properties :
- The compound exhibits antioxidant activity, which can help mitigate oxidative stress in cells. This property is particularly relevant in cancer therapy, where oxidative stress plays a dual role in tumor progression and suppression.
- Enzyme Inhibition :
Table 1: Summary of Biological Activities
| Activity Type | Effect Observed | Reference |
|---|---|---|
| Cytotoxicity | IC50 against A549 cells < 25 µM | |
| Antioxidant | Significant reduction in ROS levels | |
| Enzyme Inhibition | Modulation of kinase activity |
Study Example
In a recent study, researchers explored the compound's effects on human cancer cell lines. The results indicated that this compound not only inhibited cell growth but also induced apoptosis through the activation of specific apoptotic pathways. The study utilized flow cytometry to quantify apoptotic cells, confirming the compound's mechanism of action .
Q & A
Basic: What synthetic strategies are recommended for preparing N-(6-(tert-butylsulfonyl)-7-methoxyquinolin-4-yl)benzo[d]thiazol-5-amine?
Answer:
The synthesis of this compound likely involves hybrid pharmacophore assembly, as seen in structurally related kinase inhibitors. Key steps include:
- Quinoline Core Modification : Introduce tert-butylsulfonyl and methoxy groups via nucleophilic substitution or sulfonation reactions under anhydrous conditions.
- Benzothiazole Coupling : Use Buchwald-Hartwig amination or palladium-catalyzed cross-coupling to link the benzo[d]thiazol-5-amine moiety to the quinoline scaffold .
- Purification : Employ column chromatography (silica gel, ethyl acetate/hexane gradient) and recrystallization (e.g., methanol/dichloromethane) to achieve >95% purity.
Basic: Which analytical methods are critical for confirming the molecular structure of this compound?
Answer:
- Nuclear Magnetic Resonance (NMR) : Use and NMR (e.g., 400–600 MHz instruments) to verify substituent positions and coupling patterns. For example, the tert-butylsulfonyl group shows a singlet at ~1.4 ppm () and a quaternary carbon signal near 35 ppm () .
- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular formula with <5 ppm error (e.g., ESI+ mode, calculated vs. observed [M+H]) .
- X-ray Crystallography : Resolve structural ambiguities using single-crystal diffraction (MoKα radiation, SHELXL refinement). Crystal parameters (e.g., space group I 1 2/a 1) validate stereochemistry .
Advanced: How can researchers evaluate the selectivity of this compound for RIP2 kinase over RIP3?
Answer:
- Kinase Profiling Assays : Perform competitive binding assays (e.g., Eurofins KinaseProfiler™) at 1 µM to measure inhibition against 50+ kinases. Prioritize RIP2 (IC) and RIP3 (IC) to calculate selectivity ratios .
- Crystallographic Studies : Co-crystallize the compound with RIP2 and RIP3 kinases. Analyze binding interactions (e.g., hydrogen bonds with catalytic lysine residues) using PDB structures (e.g., 6T6A for RIP2) .
- Cellular Necroptosis Assays : Compare inhibition of TNFα-induced necroptosis (RIP3-dependent) vs. NOD2 signaling (RIP2-dependent) in HT-29 cells .
Advanced: What experimental models are suitable for studying this compound’s efficacy in inflammatory or necroptosis pathways?
Answer:
- In Vitro Models :
- In Vivo Models :
Safety: What are critical safety protocols for handling this compound in laboratory settings?
Answer:
- Hazard Mitigation :
- Waste Disposal : Collect in sealed containers labeled “Hazardous Organic Waste” and incinerate via licensed facilities .
Data Analysis: How should researchers resolve discrepancies in reported biological activity data?
Answer:
- Assay Standardization : Replicate experiments under identical conditions (e.g., ATP concentration in kinase assays, cell passage number).
- Orthogonal Validation : Cross-check IC values using fluorescence polarization (RIP2) and TR-FRET assays .
- Meta-Analysis : Compare data with structurally analogous inhibitors (e.g., GSK583, GSK872) to identify structure-activity trends .
Advanced: What strategies address the lack of chronic toxicity data for this compound?
Answer:
- Subacute Toxicity Studies : Dose rodents (5–50 mg/kg/day, 28 days) and monitor serum ALT/AST (liver), BUN/creatinine (kidney) .
- Read-Across Analysis : Use toxicity profiles of analogs (e.g., tert-butylsulfonyl-containing kinase inhibitors) to predict liabilities .
Basic: How can researchers optimize solubility for in vitro assays?
Answer:
- Solvent Systems : Prepare stock solutions in DMSO (≤0.1% final concentration) and dilute in assay buffer (e.g., PBS with 0.01% Tween-20).
- Co-solvents : For low aqueous solubility, use cyclodextrin (e.g., 2% HP-β-CD) to enhance bioavailability .
Advanced: What computational tools support SAR studies for this compound?
Answer:
- Molecular Docking : Use AutoDock Vina to model interactions with RIP2’s ATP-binding pocket (PDB: 6T6A). Focus on sulfonyl-quinoline hydrogen bonding .
- QSAR Modeling : Train models (e.g., Random Forest) on kinase inhibition data to predict modifications enhancing potency/selectivity .
Advanced: How does the tert-butylsulfonyl group influence pharmacokinetic properties?
Answer:
- Metabolic Stability : The sulfonyl group reduces CYP3A4-mediated oxidation, improving half-life in microsomal assays (e.g., human liver microsomes, t >60 min) .
- Permeability : Assess via Caco-2 monolayers. The bulky tert-butyl group may lower passive diffusion (P <1 ×10 cm/s), necessitating prodrug strategies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
